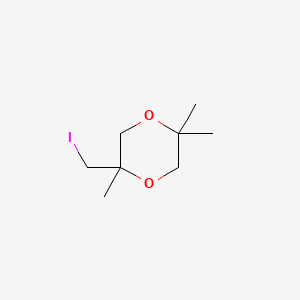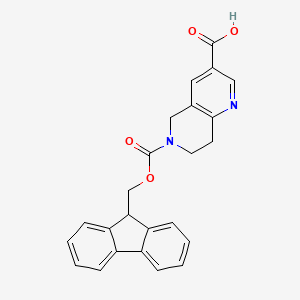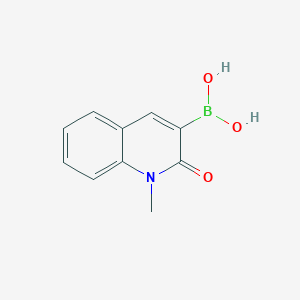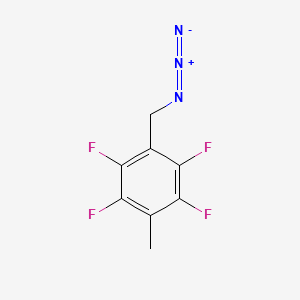
4-(Aminomethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)piperidin-4-amine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its trifunctional amine properties, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The reaction typically uses a molybdenum disulfide catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions include Schiff bases, linear poly(amido amine)s, and dendron-OMS hybrids. These products are valuable in various applications, including drug delivery and material science .
Scientific Research Applications
4-(Aminomethyl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-4-amine involves its interaction with molecular targets through its amine groups. These interactions can inhibit specific protein functions or facilitate the formation of complex structures. The compound’s ability to form micelles and hybrids makes it effective in drug delivery and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)pyridine
- 3-(Aminomethyl)piperidine
- 1-(2-Aminoethyl)piperazine
- 2-(Aminomethyl)piperidine
- 4-Aminopiperidine
Uniqueness
4-(Aminomethyl)piperidin-4-amine stands out due to its trifunctional amine properties, which allow it to participate in a wide range of chemical reactions and form complex structures. Its versatility in forming Schiff bases, poly(amido amine)s, and dendron-OMS hybrids makes it unique compared to other similar compounds .
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
4-(aminomethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H15N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-5,7-8H2 |
InChI Key |
ZIGDBWVBODZHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
aminehydrochloride](/img/structure/B13464642.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)



![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)




